molecular formula C6H10N2O4 B13847439 D-b-Imidazole lactic Acid Monohydrate

D-b-Imidazole lactic Acid Monohydrate

Cat. No.: B13847439
M. Wt: 174.15 g/mol
InChI Key: LJUYTQBGWOQLKC-NUBCRITNSA-N
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Chemical Reactions Analysis

Types of Reactions: D-b-Imidazole lactic Acid Monohydrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles .

Mechanism of Action

The mechanism of action of D-b-Imidazole lactic Acid Monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring structure allows it to interact with various enzymes and receptors, influencing biological processes. For example, imidazole derivatives can inhibit enzymes such as nitric oxide synthase and leukotriene A-4 hydrolase, affecting inflammatory pathways . The exact molecular targets and pathways depend on the specific derivative and its application .

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate

InChI

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1

InChI Key

LJUYTQBGWOQLKC-NUBCRITNSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)O.O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)O.O

Origin of Product

United States

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